2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
Description
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a branched propane-1-amine chain at the 4-position. Key properties include:
- Molecular formula: C₉H₁₆N₄ (based on systematic naming; exact formula varies slightly depending on substituent positions)
- Molecular weight: 175.15 g/mol (as per catalog data)
- CAS number: EN300-657329
- Purity: Available at 95% purity from commercial suppliers like Combi-Blocks (Product Code QE-8507) .
The compound’s structure combines a pyrazole moiety, known for its aromatic stability and hydrogen-bonding capacity, with an aliphatic amine chain, enhancing solubility and reactivity. This makes it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
OUTQFHQADLCSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(N=C1)C)CN |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrazol-4-amine Derivatives
One of the most straightforward approaches involves the alkylation of pyrazol-4-amine derivatives with suitable alkyl halides, particularly methyl or ethyl halides, under basic conditions. This method is favored for its simplicity and high yield potential.
Pyrazol-4-amine + Methyl halide → 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50–80°C
- Reaction Time: 12–24 hours
This method relies on nucleophilic substitution, where the amino group on the pyrazole ring reacts with the methyl halide, forming the target compound.
Multi-step Synthesis via Pyrazol-4-yl Precursors
A more elaborate route involves synthesizing the pyrazole core first, followed by functionalization:
- Step 1: Synthesis of 1-methyl-1H-pyrazol-4-amine via methylation of pyrazol-4-amine precursors.
- Step 2: Alkylation at the 3-position using methyl or other alkyl halides under basic conditions.
- Step 3: Functionalization of the side chain to introduce the propan-1-amine moiety.
This approach allows for better control over regioselectivity and functional group compatibility.
Cyclocondensation and Subsequent Functionalization
Another route involves cyclocondensation reactions to form the pyrazole ring, followed by side-chain modifications:
- Step 1: Cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds to generate pyrazolines.
- Step 2: Oxidation or reduction to the pyrazole.
- Step 3: Alkylation of the nitrogen atom or carbon atom to introduce the methyl group at the 2-position.
This method is more complex but advantageous for synthesizing analogs with diverse substitutions.
Notable Research Findings and Patent Data
Patent WO2020039025A1
This patent describes a method for synthesizing heterocyclic compounds with pyrazole derivatives, emphasizing coupling reactions and functional group modifications. Although it focuses on a different compound, the methodology involving coupling reactions, such as palladium-catalyzed cross-couplings, can be adapted for synthesizing 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine .
Literature on Pyrazol-4-amine Derivatives
Research articles highlight the synthesis of methylated pyrazoles via alkylation of pyrazol-4-amine using methyl iodide or methyl bromide in the presence of potassium carbonate or sodium hydride, typically under reflux conditions. These methods have demonstrated yields exceeding 70%, with purification achieved through column chromatography or recrystallization.
Alternative Synthetic Strategies
Recent advances include the use of microwave-assisted synthesis for rapid methylation, significantly reducing reaction times (from hours to minutes) and improving yields. Such techniques are especially valuable for large-scale production and high-throughput synthesis.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|---|
| Alkylation of Pyrazol-4-amine | Pyrazol-4-amine | Methyl iodide or methyl bromide | DMF or acetonitrile | 50–80°C, 12–24 h | 70–85 | Simple, high yield, scalable |
| Multi-step Synthesis | Pyrazol-4-amine derivatives | Alkyl halides, bases | Various | Reflux, inert atmosphere | 60–75 | Regioselectivity, functional group tolerance |
| Microwave-assisted Methylation | Pyrazol-4-amine | Methyl iodide | Ethanol or acetonitrile | Microwave irradiation, 5–15 min | >80 | Rapid, efficient, environmentally friendly |
Notes on Reaction Optimization and Purification
- Reaction Optimization: Adjusting temperature, base strength, and solvent polarity can enhance yield and selectivity.
- Purification: Crystallization from ethanol or recrystallization from ethyl acetate often yields pure products.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, with NMR spectra showing characteristic methyl and pyrazole signals.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Pyrazole Substitutions
(a) 2-(1-Methyl-1H-Pyrazol-4-yl)Propan-2-Amine
- Molecular formula : C₇H₁₃N₃
- Molecular weight : 139.2 g/mol
- Key differences : The absence of a methyl group at the propane chain’s 3-position reduces steric hindrance compared to the target compound. This may influence binding affinity in receptor-ligand interactions.
- Applications : Used in pharmaceutical research, particularly in kinase inhibitor development .
(b) N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine
- Molecular formula : C₁₂H₁₅N₅
- Molecular weight : 229.28 g/mol
- Key differences : Incorporation of a pyridinyl group and cyclopropyl substituent enhances π-π stacking and metabolic stability.
- Synthesis : Requires cesium carbonate and copper(I) bromide for cross-coupling, contrasting with simpler alkylation methods for the target compound .
(c) 3-(1-(2-Methoxyethyl)-1H-Pyrazol-4-yl)Propan-1-Amine
Substituent Effects on Physicochemical Properties
*LogP and solubility values are estimated using computational tools (e.g., SwissADME).
Key Observations :
- Solubility : The methoxyethyl derivative’s solubility (~20 mg/mL) is higher due to its polar ether group .
Biological Activity
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, with the CAS number 1552459-69-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Formula : C₈H₁₅N₃
Molecular Weight : 153.22 g/mol
IUPAC Name : 2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Storage Conditions : Recommended at 4°C, with a purity of approximately 95% .
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds showed excellent activity against multidrug-resistant (MDR) pathogens. The Minimum Inhibitory Concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | TBD | TBD | TBD |
| Pyrazole Derivative A | 0.22 | TBD | 80% |
| Pyrazole Derivative B | 0.25 | TBD | 75% |
This study also noted that these derivatives could synergistically enhance the effectiveness of conventional antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values .
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been explored in various studies. One notable investigation focused on the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both crucial enzymes in cancer cell proliferation. The IC50 values for these activities ranged from 12.27 to 31.64 µM for DNA gyrase and from 0.52 to 2.67 µM for DHFR, indicating promising anticancer potential .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of several pyrazole derivatives, researchers synthesized multiple compounds and tested their activity against a panel of bacteria. The results indicated that derivatives similar to 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine displayed superior activity compared to standard antibiotics, suggesting a novel approach to combat MDR infections .
Case Study 2: Anticancer Mechanism
Another study investigated the binding affinity of pyrazole derivatives to key cancer-related proteins. The crystal structure analysis revealed that these compounds could effectively bind to the active sites of target proteins involved in tumor growth, thereby inhibiting their function and demonstrating their potential as therapeutic agents in cancer treatment .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
